molecular formula C18H15Cl2NO3 B8350317 2,8-Dichloro-7-methoxy-4-(4-methoxy-benzyloxy)-quinoline

2,8-Dichloro-7-methoxy-4-(4-methoxy-benzyloxy)-quinoline

Cat. No. B8350317
M. Wt: 364.2 g/mol
InChI Key: QNBKEBVBRBULLD-UHFFFAOYSA-N
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Patent
US08377962B2

Procedure details

Sodium hydride (2.74 g, 1.2 eq.) was added portionwise to a solution of p-methoxybenzyl alcohol (8.55 mL, 1.2 eq.) and 15-crown-5 (13.6 mL, 1.2 eq.) in 35 mL of DMF. The mixture was allowed to stir at room temperature for 30 min, and then added to a solution of 2,4,8-trichloro-7-methoxyquinoline (15 g, 1 eq.) in DMF (75 mL) via canula. After 18 hrs of stirring at room temperature, the mixture was poured on 500 mL of water and NH4Cl aqueous. Ethyl acetate (200 mL) was added and the precipitate was filtered. The filtrate was purified by chromatography on silica gel to yield compound 274 in 56% yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 3.85 (s, 3H), 4.05 (s, 3H), 5.19 (s, 2H), 6.77 (s, 1H), 6.97 (d, J=8.64 Hz, 2H), 7.23 (d, J=9.25 Hz, 1H), 7.41 (d, J=8.64 Hz, 2H), 8.08 (d, J=9.25 Hz, 1H); MS (ESI, EI+): m/z=386.1 (MNa+).
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
8.55 mL
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:11][OH:12])=[CH:9][CH:10]=1.C1OCCOCCOCCOCCOC1.[Cl:28][C:29]1[CH:38]=[C:37](Cl)[C:36]2[C:31](=[C:32]([Cl:42])[C:33]([O:40][CH3:41])=[CH:34][CH:35]=2)[N:30]=1.[NH4+].[Cl-]>CN(C=O)C.C(OCC)(=O)C.O>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][O:12][C:37]2[C:36]3[C:31](=[C:32]([Cl:42])[C:33]([O:40][CH3:41])=[CH:34][CH:35]=3)[N:30]=[C:29]([Cl:28])[CH:38]=2)=[CH:7][CH:6]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8.55 mL
Type
reactant
Smiles
COC=1C=CC(=CC1)CO
Name
Quantity
13.6 mL
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC2=C(C(=CC=C2C(=C1)Cl)OC)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 18 hrs of stirring at room temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(COC2=CC(=NC3=C(C(=CC=C23)OC)Cl)Cl)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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